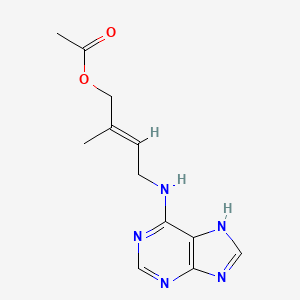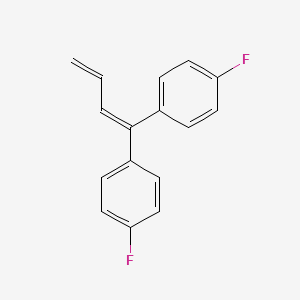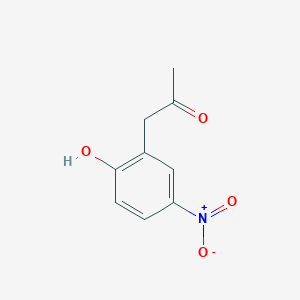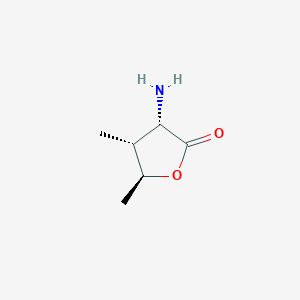
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the synthesis might start with a chiral precursor that undergoes a series of reactions, including amination and cyclization, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactors, which offer advantages in terms of efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical interactions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Amikacin: An aminoglycoside antibiotic with a similar structure but different functional groups.
Paromomycin: Another aminoglycoside with comparable biological activity.
Uniqueness
What sets (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran apart from these similar compounds is its specific configuration and the presence of the tetrahydrofuran ring, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S,4R,5S)-3-amino-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5-/m0/s1 |
Clave InChI |
DXLUNIWVHZZSPK-YUPRTTJUSA-N |
SMILES isomérico |
C[C@H]1[C@@H](OC(=O)[C@H]1N)C |
SMILES canónico |
CC1C(OC(=O)C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
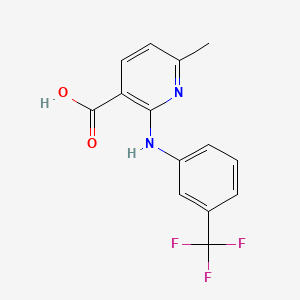
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
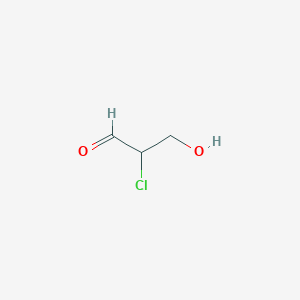

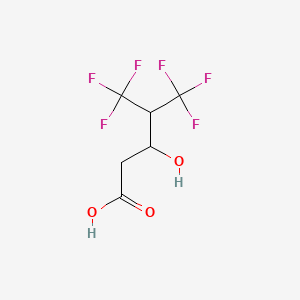
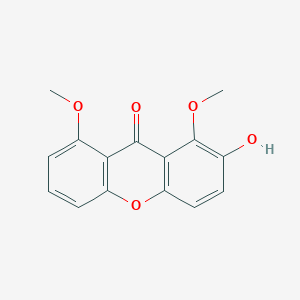

![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
